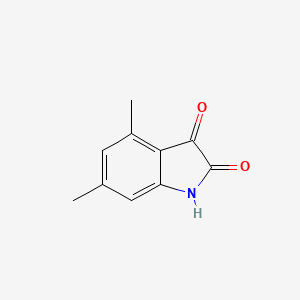
4,6-Dimethyl-1H-indol-2,3-dion
Übersicht
Beschreibung
“4,6-dimethyl-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H9NO2 . It is used for research and development purposes . It is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of “4,6-dimethyl-1H-indole-2,3-dione” involves a reaction that is heated at 80° C. for 30 minutes . The reaction mixture is then cooled to room temperature and poured into ice-water . The precipitated solid is filtered, washed with water, and dried under vacuum to yield “4,6-dimethyl-1H-indole-2,3-dione” as an orange solid .
Molecular Structure Analysis
The molecular weight of “4,6-dimethyl-1H-indole-2,3-dione” is 175.18 . The IUPAC Standard InChI is InChI=1S/C10H9NO2 .
Physical and Chemical Properties Analysis
“4,6-dimethyl-1H-indole-2,3-dione” is a solid at room temperature . It should be stored at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate, einschließlich 4,6-Dimethyl-1H-indol-2,3-dion, haben sich als antiviral erwiesen . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatesterderivate hergestellt und als antivirale Wirkstoffe beschrieben .
Anti-inflammatorische Eigenschaften
Indol-Derivate sind bekannt für ihre entzündungshemmenden Eigenschaften . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente.
Antikrebsaktivität
Indol-Derivate haben sich bei der Behandlung von Krebszellen als vielversprechend erwiesen . Die Anwendung von Indol-Derivaten zur Behandlung von Krebszellen hat in den letzten Jahren zunehmend Aufmerksamkeit erregt .
Anti-HIV-Eigenschaften
Indol-Derivate, einschließlich this compound, haben sich als anti-HIV-wirksam erwiesen . 4-[(1,2-Dihydro-2-oxo-3H-indol-3-yliden)amino]N(4,6-dimethyl-2-pyrimidinyl)-Benzolderivate wurden synthetisiert und auf ihre anti-HIV-Aktivität untersucht .
Antioxidative Aktivität
Indol-Derivate sind bekannt für ihre antioxidativen Eigenschaften . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antioxidativer Medikamente.
Anti-mikrobielle Eigenschaften
Indol-Derivate haben sich bei der Behandlung verschiedener mikrobieller Infektionen als vielversprechend erwiesen . Sie haben sich als antimikrobiell erwiesen, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente macht.
Antituberkulose-Aktivität
Indol-Derivate haben sich als antituberkulose-wirksam erwiesen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antituberkulose-Medikamente.
Antidiabetische Eigenschaften
Indol-Derivate sind bekannt für ihre antidiabetischen Eigenschaften . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antidiabetischer Medikamente.
Wirkmechanismus
Target of Action
Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities .
Eigenschaften
IUPAC Name |
4,6-dimethyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)11-10(13)9(8)12/h3-4H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOAYKZGNWFWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=O)C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368399 | |
| Record name | 4,6-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49820-06-6 | |
| Record name | 4,6-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)
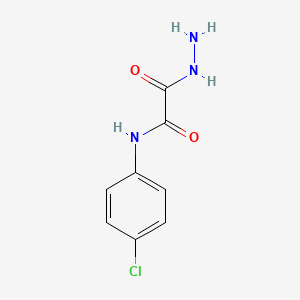
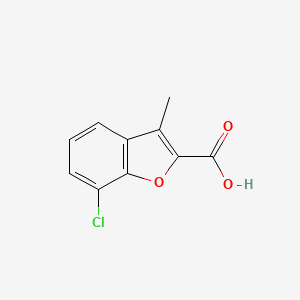

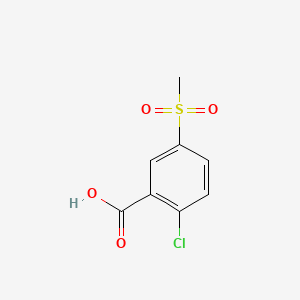

![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)
![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)
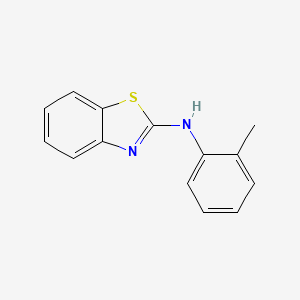

![1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349592.png)
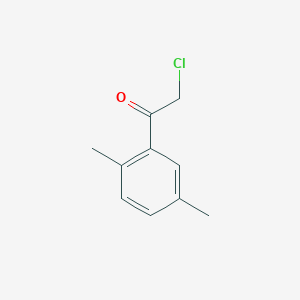
![7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1349597.png)

